HOX11 is primarily expressed in lymphoid tissues and has been implicated in the development of T-cells. It is classified under the homeobox transcription factors due to its ability to bind specific DNA sequences and regulate transcription. The protein's homeodomain contains unique structural features, including a threonine residue that distinguishes it from other homeodomain proteins .
The synthesis of HOX11 protein typically involves recombinant DNA technology. The gene can be cloned into expression vectors using techniques such as polymerase chain reaction (PCR) amplification followed by restriction enzyme digestion and ligation into suitable plasmids. For instance, various constructs have been created to study different regions of the HOX11 protein, allowing researchers to analyze functional domains and mutations that may affect its activity .
In laboratory settings, the HOX11 protein can be expressed in mammalian cell lines using vectors like pEFBOS or pAS-CYH2. These vectors facilitate the production of tagged versions of the protein for purification and functional assays. Techniques such as Western blotting and immunoprecipitation are commonly employed to confirm expression and analyze protein interactions .
The HOX11 protein contains a homeodomain that enables it to bind specific DNA sequences. The structure of this domain has been characterized through various methods, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The homeodomain typically consists of three alpha helices, with helix 3 playing a critical role in DNA binding due to its interaction with the major groove of DNA .
The molecular weight of HOX11 is approximately 30 kDa, and it exhibits a characteristic nuclear localization signal that directs it to the nucleus where it exerts its transcriptional functions .
HOX11 functions primarily as a transcriptional activator, engaging in specific interactions with target DNA sequences to enhance gene expression. The binding of HOX11 to DNA involves several chemical interactions, including hydrogen bonds and hydrophobic interactions between amino acid side chains in the homeodomain and nucleotide bases.
Studies have shown that mutations within the homeodomain can significantly impair its ability to bind DNA and activate transcription, highlighting the importance of precise molecular interactions for its function .
The mechanism by which HOX11 acts involves binding to regulatory regions of target genes, leading to the recruitment of co-activators that facilitate transcription initiation. Upon binding to specific enhancer or promoter sequences, HOX11 can recruit additional transcription factors and chromatin remodeling complexes that modify histones to promote an open chromatin structure conducive to transcription .
Experimental evidence suggests that HOX11 activates genes involved in T-cell development and differentiation, playing a pivotal role in hematopoiesis. Disruption of HOX11 function has been linked to impaired T-cell maturation and increased susceptibility to leukemogenesis .
HOX11 is a soluble protein predominantly found in the nucleus, with a typical stability profile under physiological conditions. Its solubility allows it to interact freely with other nuclear proteins involved in transcription regulation.
The chemical properties of HOX11 include its ability to form complexes with DNA through specific binding interactions mediated by its homeodomain. The stability of these complexes can be influenced by factors such as ionic strength, pH, and temperature. In vitro studies indicate that optimal conditions for HOX11-DNA binding involve physiological pH (around 7.4) and moderate ionic strength .
HOX11 has significant implications in both basic research and clinical applications:
The HOX11 protein (encoded by the TLX1 gene) belongs to a distinct family of homeodomain-containing transcription factors characterized by a 60-amino acid DNA-binding domain. Homeodomains typically fold into a three-helix bundle structure where helix 3 (the recognition helix) mediates sequence-specific DNA interactions. HOX11’s homeodomain exhibits nuclear localization and functions as a positive transcriptional activator by binding cis-regulatory elements in target genes [1].
A defining structural feature of HOX11 is the substitution of threonine (Thr247) for isoleucine or valine at position 47 within helix 3 of the homeodomain. This residue lies within the DNA-recognition interface and is conserved across HOX11 orthologs in humans, mice, and Drosophila. Biochemical studies confirm that Thr247 enables unique DNA-binding specificity compared to canonical homeodomains. Mutational analyses demonstrate that Thr247 is essential for HOX11’s transactivation function and its oncogenic potential in T-cell acute lymphoblastic leukemia (T-ALL) [1].
Table 1: Key Residues in the HOX11 Homeodomain
Position | Canonical Homeodomain | HOX11 Homeodomain | Functional Significance |
---|---|---|---|
Helix 3, Residue 47 | Isoleucine/Valine | Threonine (Thr247) | Determines DNA motif specificity; enables distinct protein interactions |
N-terminal Arm | Basic residues | Variable | Modulates DNA affinity and stability |
Helix 1 | Hydrophobic core | Conserved | Maintains structural integrity |
HOX11 exhibits high-affinity binding to the core motif TAAT, a sequence recognized by many homeodomains. However, its optimal binding site extends to T/AT/gTAATTGTA, indicating broader specificity than typical homeobox proteins. This extended motif (particularly TAATTGTA) suggests HOX11 recognizes DNA via interactions beyond the core TAAT, involving flanking bases [1] [2]. Electrophoretic mobility shift assays and affinity chromatography reveal HOX11 binds TAAT with dissociation constants (KD) in the nanomolar range (~10−9 M), comparable to other homeodomains. However, its binding to the extended motif TAAGTG — identified in leukemia-associated genes — shows even higher stability, with complex half-lives exceeding 12 minutes [1] [2].
Table 2: HOX11 DNA-Binding Motifs and Affinities
DNA Motif | Sequence | Relative Affinity | Biological Context |
---|---|---|---|
Core Site | TAAT | High (KD ~ nM) | General homeodomain target |
Extended Site | TAATTGTA | Very High | Optimal sequence from selection assays |
Leukemia-Associated Site | TAAGTG | Very High | Oncogenic target genes in T-ALL |
Threonine 247 (Thr247) in helix 3 serves dual roles: as a DNA-contact residue and a phosphoacceptor site. During mitosis, cyclin-dependent kinases (CDKs) phosphorylate Thr247, triggering HOX11 dissociation from chromatin. Mass spectrometry studies confirm this modification reduces DNA-binding affinity by >50%. Phosphomimetic mutations (T247D/E) disrupt subnuclear clustering of HOX11, whereas non-phosphorylatable mutants (T247A) exhibit constitutive DNA binding and aberrant transcriptional activity [1] [7]. Additional phosphorylation occurs at serine residues in the N-terminal domain (e.g., Ser19), modulating interactions with co-regulators like PBX2. These modifications create a "phospho-switch" integrating cell-cycle signals with HOX11 activity [1].
Concluding Remarks
HOX11’s homeodomain architecture — particularly the Thr247 residue — defines its unique DNA-recognition specificity among homeobox proteins. Dynamic phosphorylation at this site orchestrates its cell-cycle-dependent DNA binding, protein interactions, and degradation. These structural insights elucidate HOX11’s role in development and leukemia, providing a foundation for targeting its activity in disease contexts.
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